molecular formula C17H22N2O2 B7544373 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine

Cat. No. B7544373
M. Wt: 286.37 g/mol
InChI Key: CAPOAIUGZMUMNO-UHFFFAOYSA-N
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Description

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, also known as DMOM, is a synthetic compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. DMOM is a member of the oxazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine is not fully understood, but it is believed to involve the inhibition of enzymes involved in key biological processes. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. The inhibition of these enzymes may contribute to the antimicrobial, anti-inflammatory, and antitumor properties of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine.
Biochemical and Physiological Effects
4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can induce apoptosis, or programmed cell death, in cancer cells. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit anti-inflammatory activity by reducing the production of inflammatory mediators such as prostaglandins and cytokines. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to possess antioxidant activity, which may contribute to its protective effects against oxidative stress.

Advantages and Limitations for Lab Experiments

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its purity can be improved through recrystallization or chromatography techniques. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been found to exhibit a wide range of biological activities, making it a useful tool for studying various biological processes. However, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine also has some limitations. Its mechanism of action is not fully understood, and its toxicity and side effects are not well characterized.

Future Directions

There are several future directions for research on 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. One area of interest is the development of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine derivatives with improved pharmacological properties. Another area of interest is the investigation of the mechanism of action of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, which may provide insight into its biological activities. Additionally, further studies are needed to determine the toxicity and side effects of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine, which will be important for its development as a potential therapeutic agent. Finally, the potential applications of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine in the treatment of various diseases, including cancer and inflammatory diseases, should be further explored.

Synthesis Methods

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can be synthesized through a multi-step process, which involves the reaction of 2,4-dimethylphenylacetic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4-methylmorpholine to yield the desired product, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine. The purity of 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine can be improved through recrystallization or chromatography techniques.

Scientific Research Applications

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been shown to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents. 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has also been shown to possess anti-inflammatory activity, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, 4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine has been found to exhibit antitumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-[[2-(2,4-dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12-4-5-16(13(2)8-12)17-18-15(11-21-17)10-19-6-7-20-14(3)9-19/h4-5,8,11,14H,6-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAPOAIUGZMUMNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCO1)CC2=COC(=N2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[2-(2,4-Dimethylphenyl)-1,3-oxazol-4-yl]methyl]-2-methylmorpholine

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